N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide
Description
"N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide" is a synthetic benzamide derivative featuring a benzothiazole core substituted with dimethylsulfamoyl and ethanesulfonyl groups. Its structure combines sulfonamide and benzothiazole moieties, which are known to confer bioactivity in medicinal and agrochemical contexts. The ethanesulfonyl substituent on the benzamide moiety may improve solubility and metabolic stability compared to simpler benzamide analogs .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S3/c1-4-28(23,24)13-7-5-6-12(10-13)17(22)20-18-19-15-9-8-14(11-16(15)27-18)29(25,26)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVJNQVWMYCZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced by reacting the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of Ethanesulfonyl Group: The final step involves the reaction of the intermediate with ethanesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related benzamide and benzothiazole derivatives:
Key Findings from Comparative Analysis:
Bioactivity :
- The target compound’s benzothiazole-sulfonamide architecture is distinct from Broflanilide’s halogenated benzamide structure . While Broflanilide acts as a GABA receptor antagonist, the target compound’s sulfonamide groups may favor interactions with enzymes like carbonic anhydrases or kinases.
- Compared to N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target compound’s sulfonamide and benzothiazole groups likely enhance its bioactivity and target specificity.
Physicochemical Properties :
- The ethanesulfonyl group in the target compound may confer higher aqueous solubility than Broflanilide’s lipophilic trifluoromethyl groups .
- Unlike the carboxylic acid in Patent Example 1 , sulfonamides generally exhibit better metabolic stability and membrane permeability.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step sulfonylation and benzothiazole ring formation, contrasting with simpler benzamide derivatives like .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 923193-23-1
- Molecular Formula : C20H18N4O5S2
- Molecular Weight : 458.51 g/mol
- SMILES : O=C1CCC(=O)N1c1cccc(c1)C(=O)Nc1nc2c(s1)cc(cc2)S(=O)(=O)N(C)C
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives, including the compound , exhibit promising antitumor activity. The following points summarize key findings:
- Cell Proliferation Inhibition : Compounds similar to this compound have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition in both two-dimensional (2D) and three-dimensional (3D) cultures .
- Mechanism of Action : The antitumor effects are attributed to the compound's ability to intercalate into DNA or bind within the minor groove of AT-rich regions. This binding disrupts normal DNA functions, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens:
- Testing Against Bacteria and Fungi : In vitro studies have evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The results indicate significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with comparable efficacy to established antibiotics .
- Potential Applications : Given its dual action as an antitumor and antimicrobial agent, this compound could be developed further for therapeutic applications in treating cancers alongside bacterial infections.
Case Study 1: Antitumor Efficacy
In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound was tested for its cytotoxic effects. The results showed:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 5.12 ± 0.25 | 18.34 ± 5.12 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
This data highlights a significant decrease in efficacy when transitioning from a 2D to a more physiologically relevant 3D culture system, emphasizing the need for further optimization of the compound for clinical use .
Case Study 2: Antimicrobial Testing
The antimicrobial activity was assessed using standard broth microdilution methods according to CLSI guidelines:
| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Saccharomyces cerevisiae | >100 |
These findings suggest that while the compound has notable antibacterial properties, its effectiveness against fungi may require further investigation or modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
